Cas no 79353-04-1 (6H-Purin-6-one,2-amino-9-[(2-aminoethoxy)methyl]-1,9-dihydro-)

6H-Purin-6-one,2-amino-9-[(2-aminoethoxy)methyl]-1,9-dihydro- structure
79353-04-1 structure
Product Name:6H-Purin-6-one,2-amino-9-[(2-aminoethoxy)methyl]-1,9-dihydro-
CAS No:79353-04-1
MF:C8H12N6O2
MW:224.219880104065
CID:563551
PubChem ID:135465372
Update Time:2025-04-19

6H-Purin-6-one,2-amino-9-[(2-aminoethoxy)methyl]-1,9-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 6H-Purin-6-one,2-amino-9-[(2-aminoethoxy)methyl]-1,9-dihydro-
    • 2-amino-9-(2-aminoethoxymethyl)-3H-purin-6-one
    • 9-((2-aminoethoxy)methyl)guanine
    • 2-amino-9-[(2-aminoethoxy)methyl]-9H-purin-6-ol
    • 9H-purin-6-ol, 2-amino-9-[(2-aminoethoxy)methyl]-
    • CHEMBL38124
    • 6H-Purin-6-one, 2-amino-9-[(2-aminoethoxy)methyl]-1,9-dihydro-
    • 9-Aemg
    • 9-[(2-Aminoethoxy)methyl]guanine
    • 79353-04-1
    • DTXSID80229631
    • SCHEMBL572050
    • 2-amino-9-(2-aminoethoxymethyl)-1H-purin-6-one
    • 6H-Purin-6-one, 2-amino-9-((2-aminoethoxy)methyl)-1,9-dihydro-
    • 2-Amino-9-((2-aminoethoxy)methyl)-1H-purin-6(9H)-one
    • Inchi: 1S/C8H12N6O2/c9-1-2-16-4-14-3-11-5-6(14)12-8(10)13-7(5)15/h3H,1-2,4,9H2,(H3,10,12,13,15)
    • InChI Key: BKUQORFZMZLJRL-UHFFFAOYSA-N
    • SMILES: O(CCN)CN1C=NC2C(NC(N)=NC1=2)=O

Computed Properties

  • Exact Mass: 224.102174
  • Monoisotopic Mass: 224.102174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.8
  • Topological Polar Surface Area: 121

Experimental Properties

  • Density: 1.76
  • Boiling Point: 563.5°C at 760 mmHg
  • Flash Point: 294.6°C
  • Refractive Index: 1.786
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